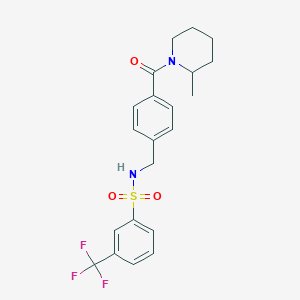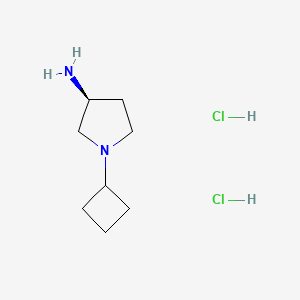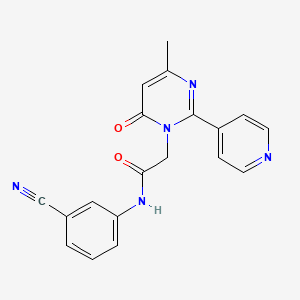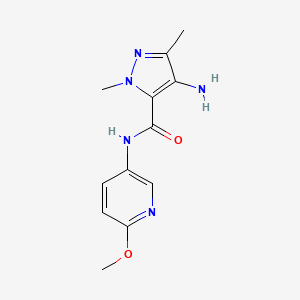![molecular formula C19H20FN5OS B2516847 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-78-2](/img/structure/B2516847.png)
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorobenzothiazole moiety suggests that the compound could have interesting electronic properties and possibly engage in receptor binding or other biological interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the electrochemical synthesis of arylthiobenzazoles has been achieved by the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This method involves a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products. Another related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the reactivity of the starting materials and intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, a novel bioactive heterocycle with a fluorobenzisoxazole moiety was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system and exhibited a stable molecular structure due to inter and intra-molecular hydrogen bonds. While the exact structure of "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. The electrochemical synthesis mentioned earlier suggests that the compound could participate in Michael addition reactions . Additionally, the presence of a piperazine moiety, as seen in the synthesis of the pyrazolopyridine derivative , indicates that the compound might undergo reactions typical of secondary amines, such as alkylation or acylation. The fluorine atom on the benzothiazole ring could also influence the compound's reactivity, potentially making it a site for nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone" are not directly reported, related compounds provide some insight. The compound's solubility, melting point, and stability could be similar to those of the fluorobenzisoxazole derivative, which was stable due to hydrogen bonding . The presence of the fluorine atom could also affect the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and interaction with biological receptors.
Applications De Recherche Scientifique
Antiviral Activity
Research involving similar structures has explored the synthesis and antiviral activities of heterocyclic compounds. For instance, compounds synthesized from 3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone showed antiviral properties against HSV1 and HAV-MBB, indicating the potential of related structures in antiviral research (Attaby et al., 2006).
Antipsychotic Agents
Several studies have focused on the synthesis and evaluation of compounds for their potential as antipsychotic agents. Conformationally constrained butyrophenones, incorporating similar structural motifs, have been assessed for their affinities to dopamine and serotonin receptors, highlighting their potential use in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antimicrobial and Antimycobacterial Activity
Compounds with similar structural elements have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies include the development of new pyridine derivatives and fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against various microbial strains, which could lead to the development of new antimicrobial agents (Patel et al., 2011); (Sathe et al., 2011).
Anticancer Activity
Research into the synthesis and biological evaluation of novel compounds, including those containing fluorobenzo[d]isoxazol groups similar to the chemical , has shown potential anticancer activities. These findings suggest a pathway for the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).
Propriétés
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSHNPXFJNPKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)


![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)

![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)

